Trione
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-3-5-7-16-11(18)9(10(14)15)12(19)17(13(16)20)8-6-4-2/h18H,3-8H2,1-2H3,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYADQIFGGIKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of Triazolo[1,2-a]indazole-trione Derivatives
Heterogeneous Catalysis Using Functionalized Graphene Oxide
A three-component reaction involving aldehydes, dimedone, and urazole derivatives under solvent-free conditions at 90°C produces triazolo[1,2-a]indazole-triones with 91–97% yields. The catalyst, graphene oxide functionalized with silica/nitrogen and chelated with cobalt(II) (GO/f-SiO2/Co), is synthesized via hybrid silane attachment and characterized by FT-IR, XRD, and TEM. Its high surface area (BET: 318 m²/g) and thermal stability (TGA: stable up to 300°C) enable six reuse cycles without significant activity loss.
Table 1: Reaction Conditions for Triazolo[1,2-a]indazole-trione Synthesis
| Starting Materials | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Aldehyde, dimedone, urazole | GO/f-SiO2/Co (3%) | 90°C | 45 min | 91–97% |
Preparation of 1,3,5-Trioxane-2,4,6-trione (Cyclic CO2 Trimer)
Four-Step Synthesis via Chlorination and Ozonolysis
This method involves:
- Chlorination : Isobutyraldehyde reacts with Cl2 to form 2-chloro-2-methylpropanal.
- Trimerization : Chloro-isobutyraldehyde cyclizes into 2,4,6-tris(chloromethyl)-1,3,5-trioxane.
- Dehydrochlorination : Elimination of HCl yields 2,4,6-tri(isopropylidene)-1,3,5-trioxane.
- Ozonolysis : Oxidative cleavage at −80°C in methanol/dichloromethane produces 1,3,5-trioxane-2,4,6-trione, detectable by 13C NMR (δ = 156 ppm for carbonyl).
The trimer decomposes to CO2 with a half-life of 40 minutes at −40°C, confirming its metastability.
Table 2: Key Parameters for CO2 Trimer Synthesis
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Chlorination | Cl2, H2SO4, 0°C | 2-Chloro-2-methylpropanal | 87% |
| Ozonolysis | O3, CH3OH/CH2Cl2, −80°C | 1,3,5-Trioxane-2,4,6-trione | 64% |
Spiro[indoline-3,9′-xanthene]trione via Aqueous-Phase Cyclization
Magnesium Perchlorate-Catalyzed Condensation
Isatins and 1,3-cyclohexanedione condense in 50% aqueous ethanol at 80°C using Mg(ClO4)2 (10 mol%), forming spirocycles in 85–92% yields. The mechanism proceeds via a hydroxyl intermediate, which dehydrates to form the spiro-xanthene-trione framework.
Table 3: Substrate Scope for Spiro[indoline-3,9′-xanthene]this compound
| Isatin Substituent | Product Yield | Melting Point (°C) |
|---|---|---|
| 5-Fluoro | 89% | 336–337 |
| 5-Nitro | 85% | 342–344 |
| 7-Chloro | 91% | 329–331 |
Pteridine-2,4,6-trione Derivatives via Alkylation and Aromatization
Multi-Step Synthesis from Chloride Precursors
Alkylation of 6-chloropteridine with ω-bromoalcohols, followed by nitration and DDQ-mediated aromatization, yields N5-alkylated pteridine-2,4,6-triones. For example, reaction with isobutyl iodide affords a 5:1 ratio of N- to O-alkylated products, with the N-alkyl isomer isolated in 75% yield after nitration.
Comparative Analysis of this compound Synthesis Methods
Efficiency and Environmental Impact
- Catalyst Reusability : GO/f-SiO2/Co outperforms homogeneous catalysts (e.g., Mg(ClO4)2) due to its recyclability.
- Solvent Use : Solvent-free conditions in triazoloindazole-trione synthesis reduce waste, whereas aqueous ethanol in spirocyclization balances sustainability and efficiency.
- Temperature Sensitivity : CO2 trimer synthesis requires cryogenic conditions (−80°C), limiting scalability.
Table 4: Advantages and Limitations of this compound Preparation Methods
| Compound | Advantages | Limitations |
|---|---|---|
| Triazolo[1,2-a]indazole-trione | High yields, solvent-free, reusable catalyst | High catalyst synthesis cost |
| 1,3,5-Trioxane-2,4,6-trione | Novel CO2-based structure | Thermal instability, low yield |
| Spiro[indoline-3,9′-xanthene]this compound | Aqueous conditions, broad substrate scope | Requires toxic Mg(ClO4)2 |
化学反応の分析
科学的研究用途
AH3960は、以下を含む幅広い科学的研究用途を持っています。
化学: AH3960は、アンドロゲン受容体の結合と阻害、およびPTHR1の活性化を研究するためのツール化合物として使用されます。
生物学: この化合物は、細胞分化や骨代謝など、さまざまな生物学的プロセスにおけるアンドロゲン受容体とPTHR1の役割を調査するために使用されます。
医学: AH3960は、前立腺癌などのアンドロゲン受容体シグナル伝達に関連する疾患、および骨粗鬆症などのPTHR1に関連する疾患における潜在的な治療用途について研究されています。
産業: AH3960は、工業的用途では広く使用されていませんが、新薬や治療薬の開発における貴重な研究ツールとして役立っています
科学的研究の応用
AH3960 has a wide range of scientific research applications, including:
Chemistry: AH3960 is used as a tool compound to study the binding and inhibition of androgen receptors and the activation of PTHR1.
Biology: The compound is used to investigate the role of androgen receptors and PTHR1 in various biological processes, including cell differentiation and bone metabolism.
Medicine: AH3960 is studied for its potential therapeutic applications in diseases related to androgen receptor signaling, such as prostate cancer, and conditions involving PTHR1, such as osteoporosis.
Industry: While not widely used in industrial applications, AH3960 serves as a valuable research tool in the development of new drugs and therapeutic agents
作用機序
類似化合物の比較
AH3960は、アンドロゲン受容体拮抗薬とPTHR1アゴニストの両方としての二重活性を有しており、ユニークです。同様の化合物には以下が含まれます。
SW106: PTHR1の拮抗薬として作用し、PTHR1媒介シグナル伝達への影響について研究されています.
その他のアンドロゲン受容体拮抗薬: ビカルタミドやエンザルタミドなどの化合物はアンドロゲン受容体を阻害しますが、AH3960に見られる二重活性はありません
AH3960のユニークさは、T877変異型アンドロゲン受容体を選択的に阻害しながらPTHR1を活性化できることにあり、両方の受容体経路における研究のための貴重なツールとなっています。
類似化合物との比較
Comparison with Similar Compounds
Pyrimidine-Triones vs. Alkylated Derivatives
- Barbituric acid (pyrimidine-2,4,6-trione) has a gas-phase acidity (GA) of 1,330 kJ/mol , while its 5,5-diethyl derivative exhibits reduced acidity (1,315 kJ/mol ) due to electron-donating alkyl groups stabilizing the conjugate base .
- Biological Activity : Alkylation at the 5-position enhances lipophilicity and bioavailability. For example, 5,5-diethylbarbituric acid is a more potent central nervous system depressant than the parent trione .
Spiro-Triones vs. Linear Analogues
- Spiro-[acridine-9,2′-indoline]-1,3,8-trione derivatives (e.g., 1a–1j) show superior anticancer activity compared to non-spiro triones. The spiro architecture induces conformational rigidity, improving target binding (e.g., IC₅₀ values ≤10 µM in some cases) .
- Synthetic Efficiency : Spiro-triones are synthesized via one-pot reactions with yields >75%, whereas linear analogues require multi-step protocols with lower efficiency .
Bridged Bicyclic Triones: Symmetry vs. Asymmetry
- Guttiferone G (symmetrical [3.3.1] bicyclic this compound) allows late-stage introduction of chirality, simplifying synthetic routes. In contrast, hyperforin (asymmetrical) requires enantioselective methods, increasing complexity .
- Stability : Symmetrical triones (e.g., naphthacene-5,6,11(12H)-trione) are stabilized by bulky C7 substituents (methyl or aryl groups), preventing oxidative degradation .
Imidazolidine-Triones vs. Classical Cholinesterase Inhibitors
- Imidazolidine-2,4,5-trione derivatives exhibit IC₅₀ values as low as 1.66 µM against acetylcholinesterase (AChE), outperforming rivastigmine (IC₅₀ = 6.7 µM). Their fused-ring system enhances π-π stacking with the enzyme’s active site .
- Lipophilicity : Log Kow values for imidazolidine-triones range from 2.1–3.5, compared to 1.8 for rivastigmine, suggesting better blood-brain barrier penetration .
Pyrimidine-Triones in Enzyme Inhibition
- Pyrimidine-2,4,6-trione derivatives inhibit aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) with Ki values <10 µM. Substitutions at position 5 (e.g., furan-2-ylmethylidene) enhance binding affinity, while chloride substituents reduce activity (e.g., compound 2b vs. 2a) .
Critical Analysis
Triones demonstrate remarkable versatility, but their utility depends on structural nuances:
- Substituent Effects : Alkyl or aryl groups modulate acidity, stability, and bioactivity (e.g., 5,5-dialkyl barbiturates vs. C7-substituted naphthacene-triones ).
- Symmetry : Symmetrical triones (e.g., guttiferone G) simplify synthetic strategies, whereas asymmetrical variants (e.g., hyperforin) pose synthetic challenges .
- Biological Performance : Fusion of this compound cores with heterocycles (e.g., imidazolidine or acridine) enhances target engagement, as seen in cholinesterase and anticancer assays .
生物活性
Trione, particularly in the context of pyrimidine-2,4,6-trione derivatives, has garnered attention for its biological activity, especially related to neurodegenerative diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects and potential therapeutic applications of this compound compounds.
Overview of this compound Compounds
This compound compounds, specifically pyrimidine-2,4,6-triones (PYT), have shown promise in pharmacological applications. These compounds are characterized by their ability to penetrate the blood-brain barrier and exhibit low toxicity, making them suitable candidates for treating conditions such as amyotrophic lateral sclerosis (ALS) and various cancers .
The biological activity of this compound compounds is primarily attributed to their interaction with cellular proteins involved in disease mechanisms. For instance, PYT derivatives have demonstrated the ability to inhibit the aggregation of mutant SOD1 proteins, which is a hallmark of ALS. The protective effects against cytotoxicity induced by these aggregates were assessed using a cultured PC12 cell model. In these studies, compounds exhibited 100% efficacy in protecting cells from mutant SOD1-induced cytotoxicity while reducing protein aggregation .
Cytotoxicity Assays
Research has shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | K562 (Leukemia) | < 10 |
| Compound 7 | HCT116 (Colon Cancer) | < 10 |
| Compound 7 | A549 (Lung Cancer) | > 10 |
These results indicate that specific this compound derivatives can selectively target cancer cells while sparing normal cells .
ADME Properties
The pharmacokinetic properties of this compound compounds were evaluated through in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Notably:
- Compound 7 showed optimal solubility and stability profiles.
- Plasma protein binding was approximately 95% in rat plasma and 90% in human plasma at a concentration of 2 µM.
These characteristics suggest that this compound compounds may have favorable pharmacokinetic profiles for further development .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound compounds:
- ALS Treatment : A study involving PYT derivatives demonstrated their efficacy in protecting neuronal cells from mutant SOD1 toxicity. The findings suggest that these compounds could be developed into novel therapeutics for ALS .
- Cancer Research : Various derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The most effective compounds were identified based on their IC50 values across different cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
